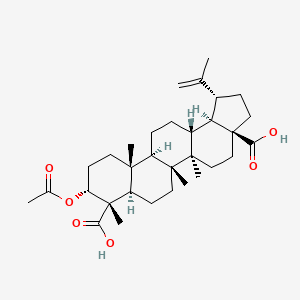

3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid is a natural product that belongs to the class of triterpenoids. It is derived from the leaves of Brassaiopsis glomerulata and has a molecular formula of C31H46O7 with a molecular weight of 530.7 g/mol . This compound is primarily used in scientific research related to life sciences.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid typically involves the acetylation of lupane derivatives. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine under reflux conditions . The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and cost-effectiveness.

化学反応の分析

Hydrolysis of the Acetoxy Group

The 3α-acetoxy moiety undergoes hydrolysis under alkaline or acidic conditions to yield the corresponding hydroxyl derivative. This reaction is critical for generating intermediates for further functionalization.

Reaction Example :

3 Acetoxy 20 29 lupene 23 28 dioic acidNaOH H2O3 Hydroxy 20 29 lupene 23 28 dioic acid+Acetate

Key Data :

-

Hydrolysis typically occurs at elevated temperatures (60–80°C) in aqueous ethanol or THF .

-

The product, 3α-hydroxy derivative, is a precursor for esterification or glycosylation .

Reactivity of Carboxylic Acid Groups

The 23- and 28-carboxylic acid groups participate in esterification, amidation, and salt formation.

Amidation

Activation of the carboxylic acids with reagents like oxalyl chloride or thionyl chloride enables nucleophilic substitution with amines.

Reaction Scheme :

23 28 Dioic acid COCl 223 28 Diacyl chlorideRNH223 28 Diamide

Example from Analogs :

-

Betulinic acid derivatives (structurally similar) form cytotoxic amides when reacted with cyclohexyldiamine, achieving EC50 values as low as 0.6 μM against HT29 cells .

-

Reaction conditions: Dichloromethane (DCM) at 0–25°C, with triethylamine as a base .

Esterification

Methanol or ethanol in the presence of acid catalysts (e.g., H2SO4) converts the carboxylic acids to methyl/ethyl esters.

Application :

Modification of the Lupene Skeleton

The double bond at position 20(29) offers sites for hydrogenation or epoxidation.

Hydrogenation

Catalytic hydrogenation (H2, Pd/C) saturates the 20(29)-double bond, producing dihydro derivatives.

Impact :

Epoxidation

Reaction with peracids (e.g., mCPBA) generates epoxides, which can undergo ring-opening reactions.

Example :

Epoxidation of lupene analogs enhances anti-inflammatory properties .

Biological Activity and Derivatives

While direct data on 3α-acetoxy-20(29)-lupene-23,28-dioic acid is limited, structurally related compounds exhibit notable bioactivity:

Stability and Storage Considerations

科学的研究の応用

Chemistry

3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid serves as a reference compound in the study of triterpenoids. Its unique structure allows researchers to explore the reactivity and transformation of similar compounds. The compound can undergo various reactions such as oxidation and reduction, which are important for synthetic chemistry applications.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Ketones, Carboxylic acids |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Alcohols, Alkanes |

| Substitution | Sodium methoxide | Modified triterpenoids |

Biology

Research indicates that this compound exhibits anti-inflammatory and potential anticancer properties. Studies have shown that it can modulate inflammatory pathways and influence cell proliferation through interactions with specific molecular targets .

Case Study: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of triterpenes, including this compound, it was found that oral administration significantly reduced pain responses in animal models . This suggests its potential utility in developing therapeutic agents for inflammatory conditions.

Medicine

The medical applications of this compound are under investigation, particularly regarding its use in treating diseases associated with inflammation and cancer. The compound's ability to inhibit leukocyte migration and reduce pain responses makes it a candidate for further pharmacological studies .

Potential Therapeutic Uses:

- Anti-inflammatory treatments

- Cancer therapies

- Pain management strategies

Industry

While not widely utilized in commercial applications, this compound is valuable for developing new synthetic methodologies. Its role as a model compound aids chemists in understanding the behavior of similar triterpenoids in industrial processes .

作用機序

The mechanism of action of 3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways related to inflammation and cell proliferation. The exact molecular targets are still under investigation, but it is thought to influence key enzymes and receptors involved in these processes.

類似化合物との比較

Similar Compounds

- 3alpha-Acetoxy-20-oxo-29-norlupane-23,28-dioic acid

- 3alpha-Hydroxy-20(29)-lupene-23,28-dioic acid

- 3beta-Acetoxy-20(29)-lupene-23,28-dioic acid

Uniqueness

3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid is unique due to its specific acetoxy and dioic acid functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research in various scientific fields.

生物活性

3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid is a triterpenoid compound primarily isolated from the bark of Glochidion macrophyllum . This compound has garnered attention due to its diverse biological activities, including anti-infective properties, modulation of apoptosis, and effects on various signaling pathways. This article reviews the biological activity of this compound based on recent research findings.

1. Anti-Infective Properties

This compound exhibits significant anti-infective activity against various pathogens, including bacteria and viruses. It has shown efficacy against:

- Bacteria : Effective against strains such as Staphylococcus aureus and Escherichia coli.

- Viruses : Active against HIV, Dengue virus, and Influenza virus .

2. Modulation of Apoptosis

Research indicates that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways. It influences the expression of pro-apoptotic and anti-apoptotic proteins, leading to cell death in tumor cells .

3. Signaling Pathways Involvement

This compound affects several key signaling pathways:

- NF-κB Pathway : Inhibition of NF-κB activation has been linked to reduced inflammation and cancer progression.

- PI3K/Akt/mTOR Pathway : It modulates this pathway, which is crucial for cell survival and growth .

4. Immunomodulatory Effects

The compound exhibits immunomodulatory properties by influencing cytokine production and immune cell activation. This suggests potential therapeutic applications in autoimmune diseases and inflammatory conditions .

Table 1: Summary of Biological Activities

The mechanisms through which this compound exerts its biological effects include:

特性

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bR)-9-acetyloxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O6/c1-18(2)20-10-15-32(27(36)37)17-16-29(5)21(25(20)32)8-9-22-28(4)13-12-24(38-19(3)33)31(7,26(34)35)23(28)11-14-30(22,29)6/h20-25H,1,8-17H2,2-7H3,(H,34,35)(H,36,37)/t20-,21+,22+,23+,24+,25+,28+,29+,30+,31-,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQNCWJJEYAODC-ZESURFQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C(=O)O)OC(=O)C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H]([C@@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C(=O)O)OC(=O)C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。